molecular formula C12H13BrO3 B4598101 [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol

[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol

Cat. No.: B4598101
M. Wt: 285.13 g/mol
InChI Key: MNYVYJNLIJWNON-UHFFFAOYSA-N
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Description

[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol is an organic compound with a complex structure that includes bromine, ethoxy, and prop-2-yn-1-yloxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol typically involves multiple steps. One common approach is to start with a phenol derivative, which undergoes bromination to introduce the bromine atom. This is followed by ethoxylation and the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate compound to form the methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it versatile for modifying biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and other functional groups allows it to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    [2-Bromo-5-ethoxyphenyl]methanol: Lacks the prop-2-yn-1-yloxy group.

    [2-Bromo-4-(prop-2-yn-1-yloxy)phenyl]methanol: Lacks the ethoxy group.

    [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanol: Has an ethanol group instead of a methanol group.

Uniqueness

The uniqueness of [2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromine atom, ethoxy group, and prop-2-yn-1-yloxy group provides multiple sites for chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h1,6-7,14H,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYVYJNLIJWNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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